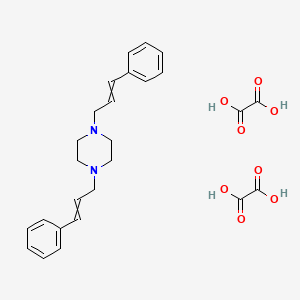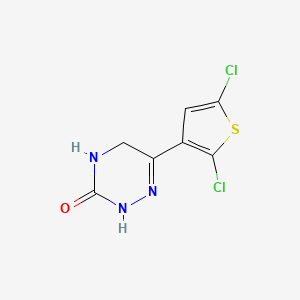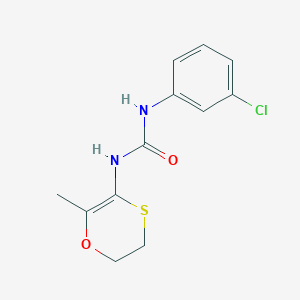
Oxochromium--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxochromium–hydrogen chloride (1/1) is a chemical compound that consists of oxochromium and hydrogen chloride in a 1:1 ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of oxochromium–hydrogen chloride (1/1) typically involves the reaction of chromium compounds with hydrochloric acid. One common method is the reaction of chromium trioxide (CrO3) with hydrochloric acid (HCl) under controlled conditions. The reaction is as follows:
CrO3+2HCl→CrO2Cl2+H2O
Industrial Production Methods
In industrial settings, the production of oxochromium–hydrogen chloride (1/1) may involve large-scale reactions using similar reactants. The process is carefully monitored to ensure the purity and stability of the compound. The reaction conditions, such as temperature and concentration, are optimized to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Oxochromium–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substances.
Reduction: It can also undergo reduction reactions, where it is reduced to lower oxidation states of chromium.
Substitution: The compound can participate in substitution reactions, where the chloride ion is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with oxochromium–hydrogen chloride (1/1) include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving oxochromium–hydrogen chloride (1/1) depend on the type of reaction. For example, in oxidation reactions, the products may include higher oxidation states of chromium compounds, while in reduction reactions, lower oxidation states of chromium are formed.
Scientific Research Applications
Oxochromium–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of oxochromium–hydrogen chloride (1/1), particularly in the treatment of certain diseases.
Industry: The compound is used in industrial processes, such as the production of pigments and catalysts.
Mechanism of Action
The mechanism of action of oxochromium–hydrogen chloride (1/1) involves its interaction with molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It interacts with various substrates, facilitating the transfer of electrons and the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the type of reaction and the context in which the compound is used.
Comparison with Similar Compounds
Oxochromium–hydrogen chloride (1/1) can be compared with other similar compounds, such as:
Chromium trioxide (CrO3): A strong oxidizing agent used in various chemical reactions.
Chromyl chloride (CrO2Cl2): Another chromium compound with similar properties and applications.
Chromium(III) chloride (CrCl3): A compound with different oxidation states and reactivity compared to oxochromium–hydrogen chloride (1/1).
The uniqueness of oxochromium–hydrogen chloride (1/1) lies in its specific combination of chromium and chloride ions, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
88610-59-7 |
|---|---|
Molecular Formula |
ClCrHO |
Molecular Weight |
104.45 g/mol |
IUPAC Name |
oxochromium;hydrochloride |
InChI |
InChI=1S/ClH.Cr.O/h1H;; |
InChI Key |
PITAWQZAULUDDC-UHFFFAOYSA-N |
Canonical SMILES |
O=[Cr].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine](/img/structure/B14394055.png)
![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14394058.png)

![2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14394079.png)



![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-](/img/structure/B14394093.png)

![2-[(Piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14394096.png)
